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molecular formula C16H20FNO6 B8272622 4-(1-Oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate CAS No. 88144-28-9

4-(1-Oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate

Cat. No. B8272622
M. Wt: 341.33 g/mol
InChI Key: GZRSDOVAZDANHY-UHFFFAOYSA-N
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Patent
US04577026

Procedure details

The compound 1-acetyl-4-ethynyl-4-(2-fluorophenylmethoxy)piperidine (262 g; 950 mmole) was dissolved in 1600 ml of methanol:water (1:1) in a 3-necked round bottomed flask equipped with mechanical stirrer, thermometer, reflux condenser and nitrogen line. A solution of 180 ml of concentrated sulfuric acid dissolved in 200 ml of water was added to the stirred solution. The mixture was heated to reflux and stirred at that temperature for 3 hrs. Hydrolysis of the acetyl function was monitored by infra-red spectra of aliquots of the reaction. The reaction mixture was cooled and 73 g of mercuric sulfate was added and the temperature was raised to reflux again. Hydrolysis to the ketone was monitored by infra-red spectra as well. After 3 hrs, at reflux, the reaction was determined to be complete. The mixture was cooled and filtered. The filtrate was made basic (pH=8.5) with 50% sodium hydroxide and was extracted several times with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was removed under vacuum and the residue was chromatographed on 500 g of alumina packed in ether. The compound was eluted with ether:ethanol (1:1) with the collection of 125 ml fractions. Those containing the material (6-24) were combined and the oxalate salt was precipitated, which was filtered, washed with anhydrous ether and dried (42 g, 123 mmole, 13% yield). A 7 g sample was recrystallized from ethanol resulting in 2 g of 4-(1-oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate in the first crop. This material appears pure by thin layer chromatography on silica gel in chloroform:methanol (9:1), Rf =0.30 and hexane:THF (1:1), Rf =0.10. MS (ci MH+ =252), NMR-DMSO-d6 and IR-KBr are consistent with the structure, m.p.=154°-155° C.
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric sulfate
Quantity
73 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][C:7]([C:19]#[CH:20])([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:6][CH2:5]1)(=O)C.S(=O)(=O)(O)[OH:22].[CH3:26][OH:27].[OH2:28]>O>[C:11]([OH:10])(=[O:22])[C:26]([OH:28])=[O:27].[O:22]=[C:19]([C:7]1([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)[CH3:20] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
262 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)(OCC1=C(C=CC=C1)F)C#C
Name
Quantity
1600 mL
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
mercuric sulfate
Quantity
73 g
Type
reactant
Smiles
Step Five
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
ADDITION
Type
ADDITION
Details
was added to the stirred solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was monitored by infra-red spectra of aliquots of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux again
WAIT
Type
WAIT
Details
After 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on 500 g of alumina
WASH
Type
WASH
Details
The compound was eluted with ether:ethanol (1:1) with the collection of 125 ml fractions
CUSTOM
Type
CUSTOM
Details
the oxalate salt was precipitated
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
dried (42 g, 123 mmole, 13% yield)
CUSTOM
Type
CUSTOM
Details
A 7 g sample was recrystallized from ethanol resulting in 2 g of 4-(1-oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate in the first crop

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C(=O)O)(=O)O.O=C(C)C1(CCNCC1)OCC1=C(C=CC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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